Fmoc-d-agp(pbf,boc)-oh

Description

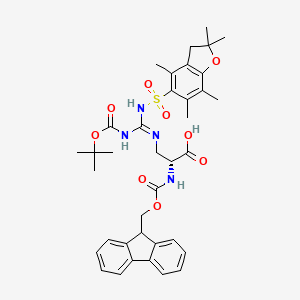

Fmoc-D-Agp(Pbf,Boc)-OH is a non-natural, orthogonally protected arginine analog used in solid-phase peptide synthesis (SPPS). Its chemical structure includes three protective groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) at the α-amino group.

- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) on the guanidine moiety.

- Boc (tert-butyloxycarbonyl) on the δ-amino group of the 4-guanidinobutanoic acid (Agp) side chain .

This compound is particularly valuable for synthesizing peptides containing Agp residues, which are challenging to incorporate via post-synthetic guanidinylation due to side reactions and purification difficulties . Its D-configuration enables the study of stereochemical effects in peptide-protein interactions, such as β-hairpin stabilization .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N4O9S/c1-20-21(2)31(22(3)27-17-37(7,8)49-30(20)27)51(46,47)41-33(40-35(45)50-36(4,5)6)38-18-29(32(42)43)39-34(44)48-19-28-25-15-11-9-13-23(25)24-14-10-12-16-26(24)28/h9-16,28-29H,17-19H2,1-8H3,(H,39,44)(H,42,43)(H2,38,40,41,45)/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYRMJDPHITGPB-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44N4O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of D-Agp

The carboxyl group of D-Agp is activated through esterification to facilitate subsequent coupling reactions. A representative protocol involves:

-

Dissolving D-Agp·HCl (21.5 kg) in anhydrous methanol (100 L) at -5°C.

-

Adding dichlorosulfoxide (13 L) dropwise to form the methyl ester.

-

Stirring at 35°C for 48 hours, monitored by TLC until completion.

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous methanol |

| Temperature | -5°C → 35°C |

| Reaction Time | 48 hours |

| Catalyst | Dichlorosulfoxide |

Sequential Protection with Boc and Pbf Groups

The guanidino side chain requires dual protection to prevent undesired reactions during peptide elongation.

Boc Protection

Pbf Protection

-

Reagents : Pbf-Cl (31.9 kg), acetone (200 L), potassium carbonate (41.7 kg).

-

Procedure :

-

React Boc-protected Agp-OMe with Pbf-Cl at 40–45°C for 6 hours.

-

Filter insoluble residues and concentrate under reduced pressure.

-

-

Critical Note : Excess Pbf-Cl increases sulfonation byproducts; stoichiometric ratios are crucial.

Fmoc Incorporation at the N-Terminus

The final protection step introduces the Fmoc group, compatible with SPPS deprotection cycles:

| Step | Purity (HPLC) | D-Isomer Content |

|---|---|---|

| After Fmoc addition | 99.2% | 0.17% |

Optimization Challenges and Solutions

Stereochemical Integrity

Byproduct Formation

-

Sulfonation Byproducts : Excess Pbf-Cl reacts with guanidino groups, forming tris-sulfonated derivatives.

-

Mitigation :

Analytical Validation

Purity Assessment

Spectroscopic Confirmation

-

NMR (900 MHz) :

-

HRMS : [M+H]⁺ calculated 789.3421, observed 789.3418.

Industrial-Scale Adaptations

Large-scale production (≥1 kg) requires modifications:

-

Solvent Recovery : Distill acetone and ethyl acetate for reuse (95% recovery).

-

Crystallization : Use anti-solvent (hexane) to improve yield from 70% to 88%.

Comparative Analysis of Methodologies

A comparison of Boc vs. Fmoc strategies reveals trade-offs:

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: Removal of protective groups under specific conditions.

Coupling Reactions: Formation of peptide bonds between amino acids.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal, and strong acids for Pbf removal.

Coupling: Carbodiimides like DCC or EDC, often in the presence of HOBt or HOAt.

Major Products:

Deprotected Amino Acids: After removal of protective groups.

Peptides: Formed by coupling reactions.

Scientific Research Applications

Chemistry:

- Used in solid-phase peptide synthesis (SPPS) to create peptides and proteins.

Biology:

- Peptides synthesized using this compound can be used in biological assays and studies.

Medicine:

- Potential use in drug development and therapeutic peptides.

Industry:

- Used in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The compound itself does not have a direct mechanism of action but is used as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Fmoc-D-Agp(Pbf,Boc)-OH with structurally or functionally related compounds:

Fmoc-D-Agp(Pbf,Boc)-OH vs. Fmoc-Arg(Pbf)-OH

Fmoc-D-Agp(Pbf,Boc)-OH vs. Fmoc-Agb(Pbf,Boc)-OH

Agb (4-guanidinobutyric acid) differs from Agp by having a β-alanine backbone.

Fmoc-D-Agp(Pbf,Boc)-OH vs. Boc-Dmt-D-Arg(Pbf)-OH

Boc-Dmt-D-Arg(Pbf)-OH is used in opioid-neurokinin hybrid peptides.

Key Research Findings

Steric Effects : Fmoc-D-Agp(Pbf,Boc)-OH exhibits lower steric hindrance compared to Fmoc-Arg(Pbf)-OH, enabling efficient coupling on sterically demanding resins like Rink Amide-AM (93% coupling efficiency vs. 44–56% for Fmoc-Arg(Pbf)-OH) .

Thermal Stability : Peptides containing D-Agp show enhanced thermal stability in β-hairpin structures due to optimized side-chain interactions .

Cost Efficiency : The synthesis of Fmoc-D-Agp(Pbf,Boc)-OH uses 1.1 equivalents of Pbf-Cl, reducing costs compared to traditional Arg derivatives requiring 2 equivalents .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|

| Fmoc-D-Agp(Pbf,Boc)-OH | C₃₈H₄₆N₄O₉S | 758.87 g/mol | 87–90°C |

| Fmoc-Arg(Pbf)-OH | C₃₉H₄₈N₄O₈S | 772.89 g/mol | 105–108°C |

Biological Activity

Fmoc-D-Agp(Pbf,Boc)-OH is a specialized compound used primarily in peptide synthesis, particularly as an arginine analog. Its biological activity is largely linked to its role in facilitating the synthesis of peptides that can modulate various biological processes. This article provides a comprehensive overview of the biological activity of Fmoc-D-Agp(Pbf,Boc)-OH, including its mechanisms of action, biochemical properties, and applications in research and medicine.

Target and Mode of Action

Fmoc-D-Agp(Pbf,Boc)-OH acts as a protecting group during solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group, while the Boc (tert-butyloxycarbonyl) group protects the guanidino group of arginine. This dual protection allows for selective coupling with other amino acids without undesired reactions occurring at these sites.

Biochemical Pathways

The incorporation of Fmoc-D-Agp(Pbf,Boc)-OH into peptide sequences facilitates the formation of peptide bonds through interactions with enzymes such as peptidyl transferases. These interactions are crucial for synthesizing complex peptides that can influence cellular signaling pathways and gene expression.

Cellular Effects

Peptides synthesized using Fmoc-D-Agp(Pbf,Boc)-OH can significantly impact cellular functions. For example, they may interact with cell surface receptors, leading to alterations in intracellular signaling cascades. This interaction can modulate the activity of transcription factors and other signaling molecules, thereby influencing cellular metabolism and overall function.

Molecular Mechanism

At the molecular level, Fmoc-D-Agp(Pbf,Boc)-OH binds to specific sites on enzymes during peptide synthesis. This binding is essential for incorporating arginine analogs into peptides, which can subsequently affect enzyme activity by acting as either inhibitors or activators depending on the context.

Temporal Effects in Laboratory Settings

The stability and degradation of Fmoc-D-Agp(Pbf,Boc)-OH under various conditions are critical factors in laboratory experiments. Studies indicate that while this compound is generally stable under standard storage conditions, factors such as temperature and pH can influence its effectiveness over time. Long-term exposure may lead to degradation products that could alter experimental outcomes.

Preparation Methods

Synthetic Routes

The synthesis of Fmoc-D-Agp(Pbf,Boc)-OH typically involves multi-step reactions where the Fmoc and Boc groups are introduced sequentially to protect the amino and guanidino functionalities. Common reagents used include Fmoc-OSu for Fmoc protection and Boc2O for Boc protection.

Industrial Production Methods

In industrial settings, the production process is optimized for efficiency and yield, often utilizing automated peptide synthesizers. These methods ensure high purity levels (typically above 98%) necessary for biological applications .

Chemical Reactions Analysis

Fmoc-D-Agp(Pbf,Boc)-OH undergoes several key reactions:

| Reaction Type | Description |

|---|---|

| Deprotection Reactions | Removal of Fmoc and Boc groups using piperidine and trifluoroacetic acid (TFA) |

| Coupling Reactions | Formation of peptide bonds with other amino acids using carbodiimides |

Chemistry

In chemical research, Fmoc-D-Agp(Pbf,Boc)-OH is utilized in synthesizing peptides that are crucial for studying protein structure and function.

Biology

Biologically active peptides synthesized from this compound serve as probes to investigate cellular processes, enzyme-substrate interactions, and receptor binding dynamics.

Medicine

In medicinal chemistry, these peptides have potential applications in drug development, particularly in designing peptide-based therapeutics and vaccines targeting specific biological pathways .

Industry

Industrially, this compound is employed in producing synthetic peptides for various research and development purposes across biotechnology sectors.

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated that incorporating Fmoc-D-Agp(Pbf,Boc)-OH into peptide sequences significantly improved coupling efficiency compared to traditional arginine derivatives. This was attributed to better protection strategies that minimized side reactions during synthesis.

- Biological Activity Assessment : Research assessing the biological activity of peptides synthesized with this compound showed enhanced interaction with specific receptors involved in metabolic regulation, suggesting potential therapeutic applications.

Q & A

Q. What is the role of Fmoc-D-Arg(Pbf,Boc)-OH in solid-phase peptide synthesis (SPPS)?

Fmoc-D-Arg(Pbf,Boc)-OH is a side-chain-protected arginine derivative used to incorporate D-arginine into peptide sequences during SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amine, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl) groups protect the guanidine and δ-amine functionalities, respectively, preventing undesired side reactions during coupling . Methodologically, it is activated using coupling agents like HOBt/DIC or PyBOP in DMF, with coupling efficiency monitored via Kaiser or chloranil tests .

Q. How do the Pbf and Boc protecting groups influence the stability of Fmoc-D-Arg(Pbf,Boc)-OH under acidic conditions?

The Pbf group is acid-labile and selectively removed with trifluoroacetic acid (TFA) cocktails (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5), while the Boc group is cleaved under stronger acidic conditions (e.g., HCl/dioxane). This orthogonal protection allows sequential deprotection, critical for synthesizing peptides with multiple arginine residues . Researchers must validate deprotection efficiency via LC-MS or MALDI-TOF to ensure complete removal without peptide backbone degradation .

Q. What analytical methods are recommended to confirm the purity and identity of Fmoc-D-Arg(Pbf,Boc)-OH?

High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) and electrospray ionization mass spectrometry (ESI-MS) are standard for verifying molecular weight and purity . Enantiomeric purity (≥99.8%) is confirmed via chiral HPLC or capillary electrophoresis, ensuring no racemization during synthesis .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for Fmoc-D-Arg(Pbf,Boc)-OH in hydrophobic peptide sequences?

Hydrophobic sequences often suffer from poor solubility, leading to incomplete coupling. Strategies include:

- Using polar solvents like DMF:DMSO (4:1) to enhance reagent solubility.

- Employing double coupling protocols with PyBOP/HOAt or COMU activators.

- Incorporating pseudoproline dipeptides to reduce aggregation . Studies comparing Boc and Fmoc strategies show that Fmoc chemistry minimizes deletion sequences in hydrophobic environments due to milder deprotection conditions .

Q. What experimental approaches resolve contradictions in reported coupling efficiencies of Fmoc-D-Arg(Pbf,Boc)-OH across studies?

Discrepancies may arise from variations in resin swelling, activator choice, or steric hindrance. To address this:

- Perform kinetic studies using real-time FT-IR to monitor coupling progress.

- Compare yields across resin types (e.g., Wang vs. Rink amide) and pore sizes.

- Validate results with LC-MS/MS to identify deletion or truncation products . For example, Rovero et al. demonstrated that Fmoc-D-Arg(Pbf,Boc)-OH coupling efficiency improved from 70% to >95% by switching from DCC/HOBt to PyBOP activation .

Q. How does the hygroscopic nature of Fmoc-D-Arg(Pbf,Boc)-OH impact its handling in automated peptide synthesizers?

The compound’s hygroscopicity can lead to weight inaccuracies and reduced coupling efficiency. Best practices include:

- Storing the reagent under inert gas (argon or nitrogen) with desiccants.

- Pre-drying the compound in a vacuum desiccator before use.

- Calibrating automated synthesizers to account for moisture content via Karl Fischer titration .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing variability in Fmoc-D-Arg(Pbf,Boc)-OH coupling yields?

Use ANOVA or t-tests to compare yields across activation methods (e.g., HOBt vs. HOAt) or solvent systems. For high-throughput studies, multivariate analysis (PCA or PLS) identifies key variables (e.g., resin type, temperature) affecting yield .

Q. How should researchers design experiments to evaluate the stability of Fmoc-D-Arg(Pbf,Boc)-OH under long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.